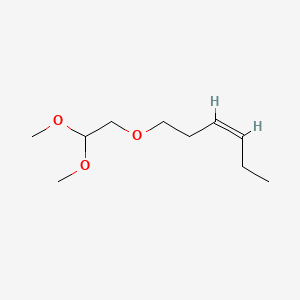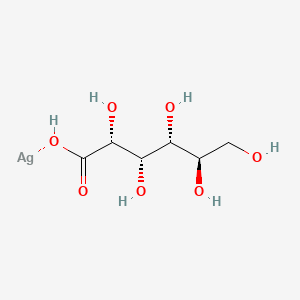
(D-Gluconato-O1,O2)silver
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(D-Gluconato-O1,O2)silver, also known by its chemical formula C6H12AgO7, is a silver complex with gluconic acid. This compound is known for its antimicrobial properties and is used in various applications, including medical and industrial fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(D-Gluconato-O1,O2)silver can be synthesized through the reaction of silver nitrate with gluconic acid. The reaction typically occurs in an aqueous solution, where silver ions (Ag+) react with gluconate ions to form the complex. The reaction conditions often involve maintaining a specific pH and temperature to ensure the complete formation of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters such as concentration, temperature, and pH to achieve high yield and purity. The compound is then purified through crystallization or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
(D-Gluconato-O1,O2)silver undergoes various chemical reactions, including:
Oxidation: The silver ion in the compound can be reduced to metallic silver, while the gluconate can be oxidized.
Reduction: The compound can act as an oxidizing agent, where the silver ion is reduced.
Substitution: The gluconate ligand can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride (NaBH4).
Substitution: Ligands such as chloride ions (Cl-) or other organic ligands.
Major Products Formed
Oxidation: Metallic silver and oxidized gluconate.
Reduction: Reduced silver species and gluconate.
Substitution: New silver complexes with substituted ligands.
Applications De Recherche Scientifique
(D-Gluconato-O1,O2)silver has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Employed in antimicrobial studies due to its ability to inhibit bacterial growth.
Medicine: Investigated for its potential use in wound dressings and coatings for medical devices to prevent infections.
Industry: Utilized in coatings and paints for its antimicrobial properties.
Mécanisme D'action
The antimicrobial action of (D-Gluconato-O1,O2)silver is primarily due to the release of silver ions (Ag+), which interact with bacterial cell membranes and proteins, leading to cell death. The gluconate ligand helps in stabilizing the silver ions and enhancing their bioavailability. The molecular targets include bacterial cell walls, membranes, and intracellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
Silver Nitrate (AgNO3): A common silver compound with strong antimicrobial properties.
Silver Sulfadiazine (AgSD): Used in burn treatments for its antimicrobial effects.
Silver Chloride (AgCl): Known for its use in photographic materials and antimicrobial applications.
Uniqueness
(D-Gluconato-O1,O2)silver is unique due to its combination of silver and gluconate, which provides enhanced stability and bioavailability compared to other silver compounds. The gluconate ligand also offers additional benefits, such as biocompatibility and reduced toxicity .
Propriétés
Numéro CAS |
94276-84-3 |
|---|---|
Formule moléculaire |
C6H12AgO7 |
Poids moléculaire |
304.02 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;silver |
InChI |
InChI=1S/C6H12O7.Ag/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/t2-,3-,4+,5-;/m1./s1 |
Clé InChI |
SGEVKZKSBHYUCN-JJKGCWMISA-N |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.[Ag] |
SMILES canonique |
C(C(C(C(C(C(=O)O)O)O)O)O)O.[Ag] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


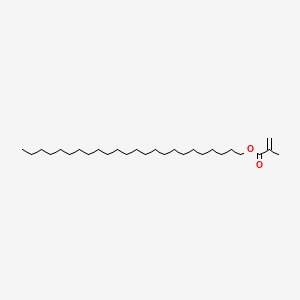
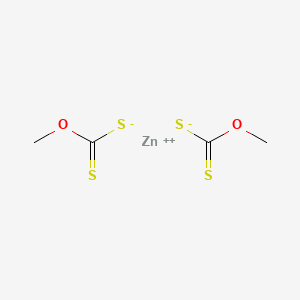
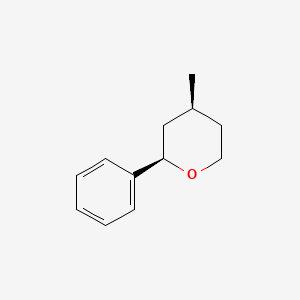
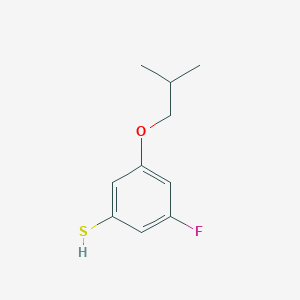

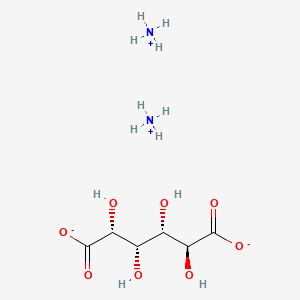
![3-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B12645481.png)
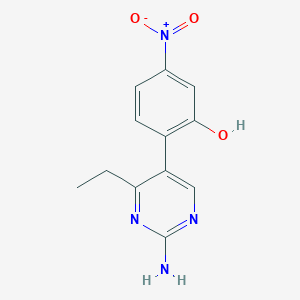
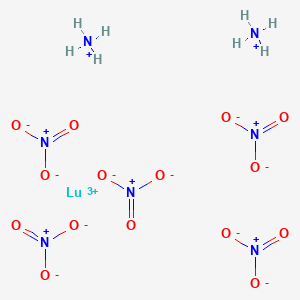
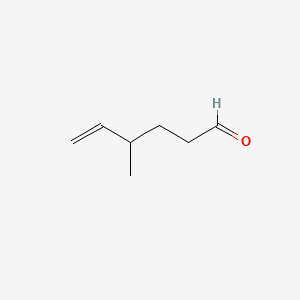
![Tert-butyl 4-[(2-bromo-5-methylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12645488.png)

![4-[2-(Azepan-1-yl)ethyl]morpholine;hydrochloride](/img/structure/B12645499.png)
